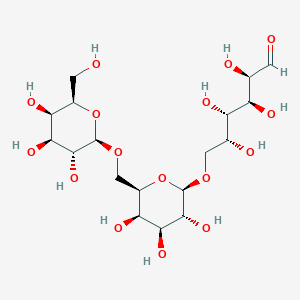
Gal(b1-6)Gal(b1-6)aldehydo-Gal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gal(b1-6)Gal(b1-6)aldehydo-Gal is a complex carbohydrate compound that consists of three galactose units linked together. This compound is a type of oligosaccharide, which plays a crucial role in various biological processes, including cell-cell recognition, signaling, and immune responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-6)Gal(b1-6)aldehydo-Gal typically involves the stepwise addition of galactose units to form the desired trisaccharide structure. The process begins with the protection of hydroxyl groups on the galactose molecules to prevent unwanted reactions. The protected galactose is then activated using a glycosyl donor, such as a trichloroacetimidate or thioglycoside, under the presence of a Lewis acid catalyst like boron trifluoride etherate. The glycosylation reaction proceeds through the formation of a glycosidic bond between the donor and acceptor molecules. After the formation of the trisaccharide, the protective groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated glycan assembly techniques. These methods utilize solid-phase synthesis, where the galactose units are sequentially added to a solid support. The process is highly efficient and allows for the rapid production of complex oligosaccharides with high purity .
化学反応の分析
Types of Reactions
Gal(b1-6)Gal(b1-6)aldehydo-Gal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Esters, ethers
科学的研究の応用
Gal(b1-6)Gal(b1-6)aldehydo-Gal has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
作用機序
The mechanism of action of Gal(b1-6)Gal(b1-6)aldehydo-Gal involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various cellular processes, including signal transduction, cell adhesion, and immune responses. The compound’s structure allows it to bind to specific receptors on the cell surface, triggering downstream signaling pathways that lead to the desired biological effects .
類似化合物との比較
Similar Compounds
- Gal(b1-4)Gal(b1-4)aldehydo-Gal
- Gal(b1-3)Gal(b1-3)aldehydo-Gal
- Gal(b1-2)Gal(b1-2)aldehydo-Gal
Uniqueness
Gal(b1-6)Gal(b1-6)aldehydo-Gal is unique due to its specific glycosidic linkages, which confer distinct biological properties compared to other similar compounds. The (b1-6) linkage is less common and provides unique binding affinities and specificities for glycan-binding proteins, making it valuable for studying specific biological interactions and developing targeted therapeutics .
特性
分子式 |
C18H32O16 |
|---|---|
分子量 |
504.4 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13-,14-,15+,16+,17+,18+/m0/s1 |
InChIキー |
FZWBNHMXJMCXLU-DQCIVCCDSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)

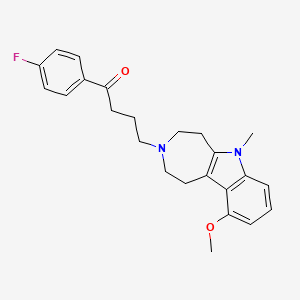
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
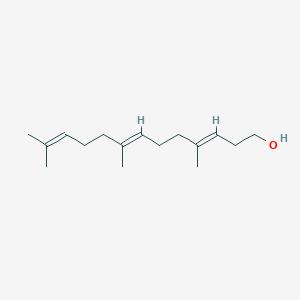
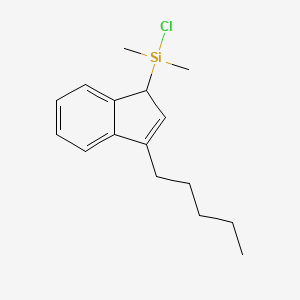
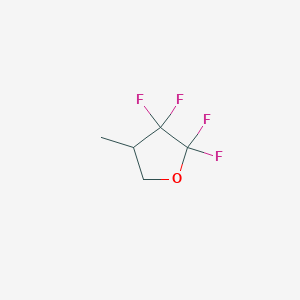
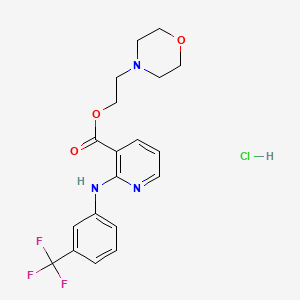
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
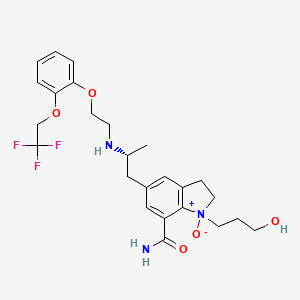

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)
![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)

